3-Bromo-4-cyano-2-methoxyphenylacetic acid
Overview
Description
3-Bromo-4-cyano-2-methoxyphenylacetic acid is a chemical compound that belongs to the family of phenylacetic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyano-2-methoxyphenylacetic acid typically involves the bromination of 4-cyano-2-methoxyphenylacetic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyano-2-methoxyphenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acids depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
3-Bromo-4-cyano-2-methoxyphenylacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyano-2-methoxyphenylacetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit enzyme activities or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenylacetic acid
- 3-Bromo-2-cyano-4-methoxyphenylacetic acid
- 4-Bromo-3-cyano-2-methoxyphenylacetic acid
Uniqueness
3-Bromo-4-cyano-2-methoxyphenylacetic acid is unique due to the specific positioning of the bromine, cyano, and methoxy groups on the phenylacetic acid backbone. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-bromo-4-cyano-2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10-6(4-8(13)14)2-3-7(5-12)9(10)11/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODJFWOJSEFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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